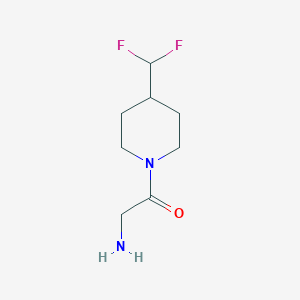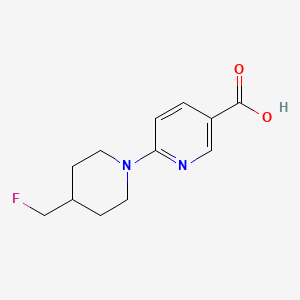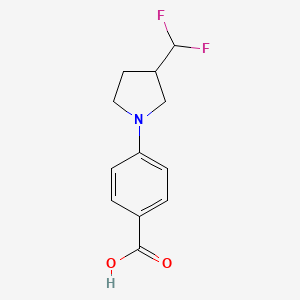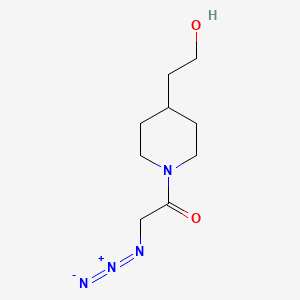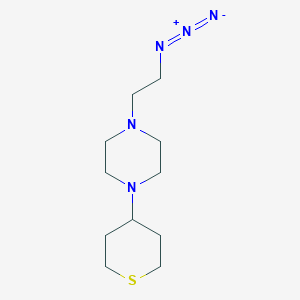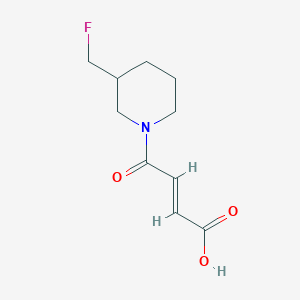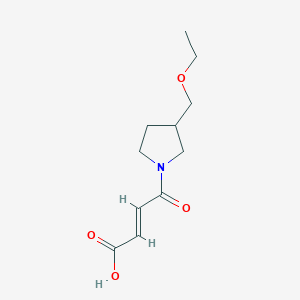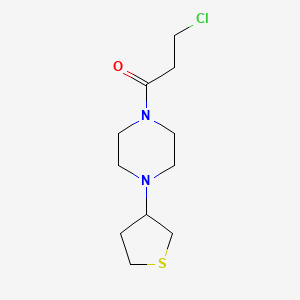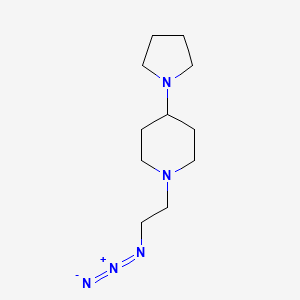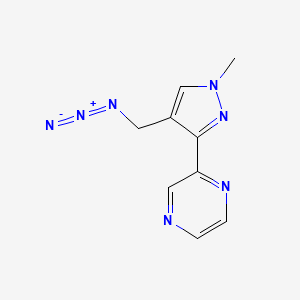
2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
説明
The compound “2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine, the core structure of the compound , is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis
Pyrazine and its derivatives, including “2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine”, can undergo various chemical reactions. For instance, pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolopyrazine derivatives showed more activity on kinase inhibition .Physical And Chemical Properties Analysis
Pyrazine, the core structure of the compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学的研究の応用
Green Synthesis Approaches
The study by Al-Matar et al. (2010) demonstrates the green, one-pot, solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the environmental benefits and efficiency of synthesizing pyrazole derivatives without the need for harmful solvents (Al-Matar et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Research by Bekhit et al. (2005) on novel pyrazole derivatives shows their potential as promising anti-inflammatory and antimicrobial agents, which could be beneficial for pharmaceutical applications. This study also underscores the importance of synthesizing compounds with a good safety margin and no ulcerogenic effect (Bekhit et al., 2005).
Advanced Material Synthesis
A study by Soriano et al. (2009) on the synthesis of Ru(arene) complexes with bispyrazolylazines illustrates the application of pyrazole derivatives in catalysis, specifically in the hydrogen transfer of ketones. This work could pave the way for new catalyst designs in synthetic chemistry and industrial processes (Soriano et al., 2009).
Anticancer Research
Pettinari et al. (2018) explored the design of N, O- or N, N-pyrazolone-based hydrazones in ruthenium(II)-arene complexes, investigating their anticancer activity. This research contributes to the development of new anticancer drugs, showcasing the therapeutic potential of pyrazole derivatives (Pettinari et al., 2018).
Antioxidant and DNA Binding Properties
Kitawat and Singh (2014) synthesized novel pyrazine moiety bearing 2-pyrazoline derivatives and evaluated their antibacterial, antioxidant, and DNA binding activities. The study suggests the use of these compounds in medicinal chemistry, particularly in the development of drugs with specific molecular targets (Kitawat & Singh, 2014).
将来の方向性
作用機序
Target of Action
The compound 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine, which is a pyrazine derivative, has been found to exhibit potent antitubercular activity . The primary target of this compound is the enzyme DprE1, which is involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
In silico studies suggest that the compound interacts favorably with the active site of the dpre1 enzyme . This interaction likely inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 by 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and is essential for the survival and pathogenicity of Mycobacterium tuberculosis . Disruption of this pathway leads to the weakening of the cell wall, which can result in cell lysis and death .
Pharmacokinetics
In silico predictions suggest that the compound possesses favorable adme properties and drug-like qualities . Further experimental validation is necessary to confirm these predictions and to understand the impact of these properties on the compound’s bioavailability.
Result of Action
The action of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine results in the inhibition of the DprE1 enzyme, leading to disruption of the arabinogalactan biosynthesis pathway . This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell lysis and death . The compound has demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain in vitro .
特性
IUPAC Name |
2-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-16-6-7(4-13-15-10)9(14-16)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDFJBGIDPBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





